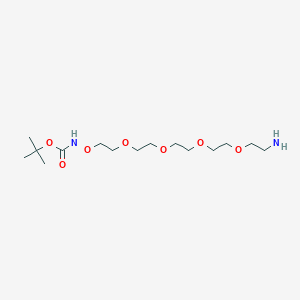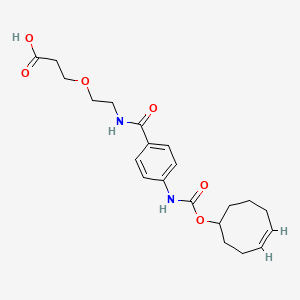
t-Boc-Aminooxy-PEG4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-Aminooxy-PEG4-amine is a bifunctional reagent that has gained significant attention in pharmaceutical research and development. This compound consists of a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a primary amine group connected via a polyethylene glycol (PEG) spacer with a length of four ethylene glycol units (PEG4). The t-Boc protection ensures the stability of the aminooxy group during various chemical reactions, making it a versatile tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and targeted drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG4-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl (t-Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG spacer with four ethylene glycol units.
Introduction of the Primary Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-Aminooxy-PEG4-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the amine group.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as activated esters and isothiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and isothiocyanates are commonly employed.
Major Products:
Oxime Linkages: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Amide Bonds: The primary amine group reacts with carboxylic acids or activated esters to form amide bonds
Aplicaciones Científicas De Investigación
t-Boc-Aminooxy-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for studying biological processes.
Medicine: Plays a crucial role in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Employed in the production of PEGylated proteins and other biopharmaceuticals
Mecanismo De Acción
The mechanism of action of t-Boc-Aminooxy-PEG4-amine involves the selective conjugation of its functional groups to target molecules. The t-Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehydes or ketones to form stable oxime linkages. The primary amine group can react with a wide range of electrophiles, facilitating the formation of various chemical bonds. This dual functionality makes it a valuable tool in the synthesis of complex bioconjugates and targeted drug delivery systems .
Comparación Con Compuestos Similares
t-Boc-Aminooxy-PEG4-amine is unique due to its bifunctional nature and the presence of a PEG spacer, which enhances its solubility in aqueous media. Similar compounds include:
t-Boc-N-amido-PEG2-CH2CO2H: A heterobifunctional PEGylated crosslinker with a Boc-protected amine and a carboxyl group.
t-Boc-Aminooxy-PEG4-CH2CO2H: A crosslinking reagent with a Boc-protected aminooxy group and a terminal carboxylic acid.
These compounds share similar functionalities but differ in the length of the PEG spacer and the nature of the functional groups, making this compound a versatile and unique reagent in various applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O7/c1-15(2,3)24-14(18)17-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWUCVVCHCOBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)

